molecular formula C15H11ClFNO3 B2929061 2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide CAS No. 717891-68-4

2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide

Cat. No.: B2929061
CAS No.: 717891-68-4
M. Wt: 307.71
InChI Key: BCSYZYIJVVZBFF-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide is a chemical compound with the empirical formula C 15 H 11 ClFNO 3 and a molecular weight of 307.71 g/mol . This phenoxy acetamide derivative is supplied as a dry powder and is intended for biological screening and lead optimization in medicinal chemistry research . Phenoxy acetamide derivatives are investigated for their diverse pharmacological properties, with recent research highlighting their potential as anti-cancer agents . Some novel phenoxy thiazole derivatives have demonstrated promising cytotoxic and anti-proliferative efficacy against multiple cancer cell lines in studies, with specific compounds showing IC 50 values in the micromolar range . The compound features several key properties relevant to drug discovery, including a topological polar surface area (PSA) of 55 Ų and compliance with Lipinski's rule of five, which are important predictors of a molecule's drug-likeness and cell membrane permeability . It is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO3/c16-11-7-10(8-19)5-6-14(11)21-9-15(20)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSYZYIJVVZBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various precursors. A typical synthesis pathway includes:

  • Formation of the Acetamide : The initial step involves the reaction of an aniline derivative with chloroacetyl chloride to form a chloroacetamide.
  • Coupling Reaction : The chloroacetamide is then reacted with 4-formylphenol under basic conditions to yield the desired product.

Antitumor Activity

Several studies have evaluated the antitumor potential of this compound against various cancer cell lines. The cytotoxicity was assessed using the MTT assay, measuring the half-maximal inhibitory concentration (IC50) values.

Compound Cell Line IC50 (µM) Notes
This compoundHEPG2 (Liver Carcinoma)7.06Moderate activity observed
Related Compound AHEPG21.03Strong activity with ethyl ester
Related Compound BHEPG217.35Lower potency due to electron-withdrawing groups

The results indicate that electron-donating groups enhance cytotoxicity, while electron-withdrawing groups diminish it .

The proposed mechanism involves the inhibition of cell proliferation through the induction of apoptosis. The compound interacts with key signaling pathways involved in cancer cell survival, including apoptosis-related proteins like Bcl-2.

Structure-Activity Relationship (SAR)

The SAR analysis highlights that:

  • Electron-donating groups (e.g., methoxy, methyl) enhance activity.
  • Electron-withdrawing groups negatively impact potency.
  • Substituents on the phenyl ring significantly influence biological activity.

Study 1: Anticancer Activity in Liver Carcinoma Cells

A study evaluated various derivatives of acetamides, including our compound, against liver carcinoma cells (HEPG2). Results demonstrated that compounds with carbonyl substituents exhibited superior cytotoxicity compared to those lacking such functional groups .

Study 2: Molecular Dynamics Simulations

Molecular dynamics simulations were conducted to understand the binding interactions between the compound and target proteins involved in cancer progression. The simulations revealed hydrophobic interactions as critical for binding affinity, supporting experimental findings regarding its biological activity .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: 2-(2-Chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide
  • Molecular Formula: C₁₅H₁₁Cl₂FNO₃
  • Molecular Weight : 324.16 g/mol
  • CAS Number : 862659-78-7

Key Features :

  • Contains a 2-chloro-4-formylphenoxy group linked via an acetamide bridge to a 2-fluorophenyl ring.
  • The 2-fluorophenyl group contributes to lipophilicity and may influence hydrogen-bonding interactions due to fluorine's electronegativity.

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) CAS Number Reference
This compound (Target Compound) C₁₅H₁₁Cl₂FNO₃ 2-Cl, 4-CHO (phenoxy); 2-F (phenyl) 324.16 862659-78-7
2-(2-Chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide C₁₅H₁₁Cl₂NO₃ 2-Cl, 4-CHO (phenoxy); 2-Cl (phenyl) 324.16 N/A
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide C₁₅H₁₂ClFNO₂ 3-Cl, 4-F (phenyl); 4-OCH₃ (acetamide side chain) 293.72 349126-27-8
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide C₁₆H₁₃N₂O₆ 4-CHO, 2-OCH₃ (phenoxy); 4-NO₂ (phenyl) 329.29 247592-74-1
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide C₁₄H₁₀Cl₃NO 2,6-Cl₂ (phenyl); 4-Cl (phenyl) 314.59 560075-65-2
2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide C₁₈H₁₈BrNO₄ 5-Br, 4-CHO, 2-OCH₃ (phenoxy); 2-phenylethyl (amide) 392.24 486993-08-2

Electronic and Steric Effects

Halogen Substitutions: Fluorine vs. Chlorine: The target compound’s 2-fluorophenyl group offers lower steric bulk and higher electronegativity compared to 2-chlorophenyl analogs (e.g., compound in ). This may enhance metabolic stability and membrane permeability .

Functional Group Influence: Formyl (-CHO): Present in the target compound and 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide , this group increases electrophilicity, enabling covalent interactions (e.g., with amino groups in proteins). Methoxy (-OCH₃): Found in N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide , this electron-donating group may improve solubility but reduce reactivity compared to formyl.

Physicochemical Properties

Table 2: Key Physicochemical Comparisons

Compound Name LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds
Target Compound 3.1 1 5 5
2-(2-Chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide 3.5 1 4 5
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide 2.8 1 4 4
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide 2.9 1 7 6

*Estimated using the Moriguchi method.

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